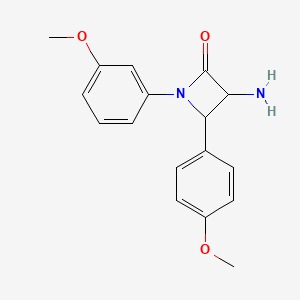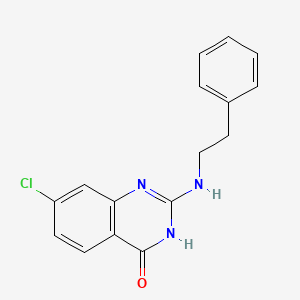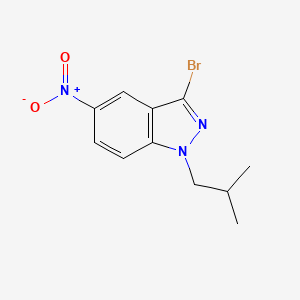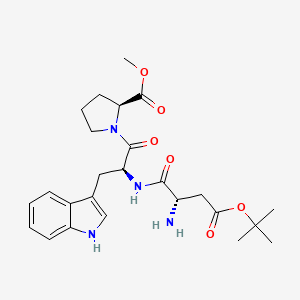
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of amino and methoxy functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzaldehydes and amines.
Formation of Schiff Base: The benzaldehyde reacts with an amine to form a Schiff base under mild acidic conditions.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(3-methoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(4-methoxyphenyl)-4-phenylazetidin-2-one
- 3-Amino-1-(3,4-dimethoxyphenyl)-4-phenylazetidin-2-one
Uniqueness
3-Amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both 3-methoxyphenyl and 4-methoxyphenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1291489-87-6 |
|---|---|
Fórmula molecular |
C17H18N2O3 |
Peso molecular |
298.34 g/mol |
Nombre IUPAC |
3-amino-1-(3-methoxyphenyl)-4-(4-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C17H18N2O3/c1-21-13-8-6-11(7-9-13)16-15(18)17(20)19(16)12-4-3-5-14(10-12)22-2/h3-10,15-16H,18H2,1-2H3 |
Clave InChI |
VTYUFUMOUPBLBY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)







